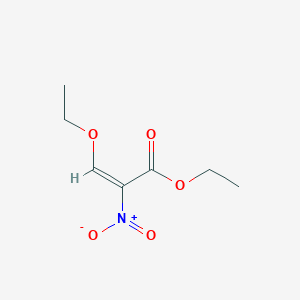
2-(((2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide: is a complex organic compound with the following chemical formula:
C23H24N4O5
. Let’s break down its structure:- The compound contains a benzamide core, which consists of a benzene ring attached to an amide functional group (CONH).
- The benzamide core is further modified by the presence of a 1,3-benzodioxole moiety (also known as benzo[d][1,3]dioxole ), which is a fused aromatic ring system containing two oxygen atoms .
Vorbereitungsmethoden
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers .
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various chemical reactions, including:
Oxidation: It could be susceptible to oxidation reactions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substitution reactions could occur at specific positions.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not documented. standard organic chemistry reagents (e.g., oxidizing agents, reducing agents, acid/base catalysts) would likely play a role.
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Structural Studies: Researchers might use this compound for structural elucidation studies using techniques like X-ray crystallography .
Synthetic Methodology: Its unique structure could inspire new synthetic methodologies.
Biological Activity: Investigating its potential biological activity (e.g., enzyme inhibition, receptor binding) could be relevant.
Drug Discovery: Researchers might explore its derivatives for drug development.
Materials Science: Its properties could be relevant for materials applications.
Wirkmechanismus
Unfortunately, detailed information about its mechanism of action is not available. Further research would be necessary to understand how it exerts its effects.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs are mentioned, its uniqueness lies in the combination of the benzamide core with the 1,3-benzodioxole moiety.
Eigenschaften
CAS-Nummer |
765911-35-1 |
|---|---|
Molekularformel |
C23H18N4O5 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide |
InChI |
InChI=1S/C23H18N4O5/c28-21(25-16-6-2-1-3-7-16)17-8-4-5-9-18(17)26-22(29)23(30)27-24-13-15-10-11-19-20(12-15)32-14-31-19/h1-13H,14H2,(H,25,28)(H,26,29)(H,27,30)/b24-13+ |
InChI-Schlüssel |
VAQDLUYCWPXZNK-ZMOGYAJESA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)




![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)

![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
